Enzymatic Potency Advantage: IM-12 vs. SB-216763 in Direct GSK-3β Inhibition Assay
In the same in vitro binding assay condition, IM-12 exhibits superior enzymatic potency against GSK-3β compared to the structurally related maleimide inhibitor SB-216763. The quantitative difference is established by directly comparable IC50 values generated under identical experimental parameters .
| Evidence Dimension | GSK-3β enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 52–53 nM |
| Comparator Or Baseline | SB-216763: 92 nM |
| Quantified Difference | IM-12 is approximately 1.73- to 1.77-fold more potent than SB-216763 in the same assay |
| Conditions | Luminescent kinase activity assay using recombinant GSK-3β, pGS-2 peptide substrate, 1 μM ATP, 30 min incubation at 30°C |
Why This Matters
For researchers requiring maximal Wnt pathway activation at lower compound concentrations, IM-12 offers quantifiably greater enzymatic potency than SB-216763, enabling reduced compound usage and potentially lower off-target exposure.
